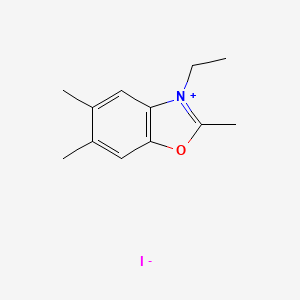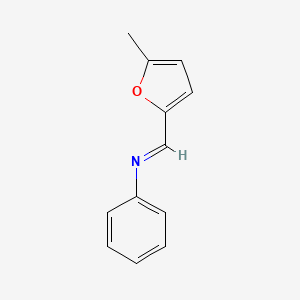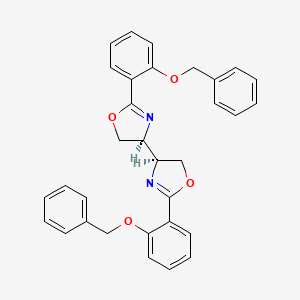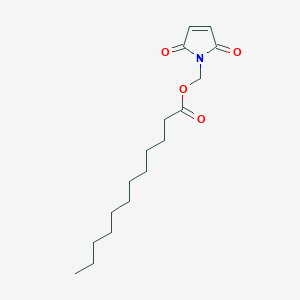
3-Ethyl-2,5,6-trimethylbenzoxazolium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-2,5,6-trimethylbenzoxazolium iodide is an organic compound with the molecular formula C12H16INO It is a benzoxazolium salt, characterized by the presence of an ethyl group and three methyl groups attached to the benzoxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2,5,6-trimethylbenzoxazolium iodide typically involves the reaction of 2,5,6-trimethylbenzoxazole with ethyl iodide under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
2,5,6-Trimethylbenzoxazole+Ethyl iodide→3-Ethyl-2,5,6-trimethylbenzoxazolium iodide
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reactants and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-2,5,6-trimethylbenzoxazolium iodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Addition Reactions: The benzoxazolium ring can undergo addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with thiols can yield thioethers, while oxidation may produce sulfoxides or sulfones.
Applications De Recherche Scientifique
3-Ethyl-2,5,6-trimethylbenzoxazolium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other benzoxazolium derivatives.
Biology: The compound can be used in biochemical assays and as a fluorescent probe for detecting specific biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of antimicrobial and anticancer drugs.
Industry: It finds applications in the development of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Ethyl-2,5,6-trimethylbenzoxazolium iodide involves its interaction with specific molecular targets. The benzoxazolium ring can interact with nucleophilic sites on biomolecules, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Ethyl-2-methylbenzothiazolium iodide: Similar in structure but contains a sulfur atom in place of the oxygen in the benzoxazole ring.
2,5,6-Trimethylbenzoxazole: Lacks the ethyl group and iodide ion, making it less reactive.
3-Ethylbenzoxazolium chloride: Similar structure but with a chloride ion instead of iodide.
Uniqueness
3-Ethyl-2,5,6-trimethylbenzoxazolium iodide is unique due to its specific substitution pattern and the presence of the iodide ion, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in different scientific fields make it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
62509-87-9 |
|---|---|
Formule moléculaire |
C12H16INO |
Poids moléculaire |
317.17 g/mol |
Nom IUPAC |
3-ethyl-2,5,6-trimethyl-1,3-benzoxazol-3-ium;iodide |
InChI |
InChI=1S/C12H16NO.HI/c1-5-13-10(4)14-12-7-9(3)8(2)6-11(12)13;/h6-7H,5H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
QCJKBLIAOOLJMV-UHFFFAOYSA-M |
SMILES canonique |
CC[N+]1=C(OC2=C1C=C(C(=C2)C)C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(Aminomethyl)-6-mercaptobenzo[d]oxazole](/img/structure/B12882842.png)


![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-methanol](/img/structure/B12882854.png)



![(E)-1-(4-Nitrophenyl)-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine](/img/structure/B12882886.png)
